molecular formula C10H10BrF3O2 B581610 1-Bromo-4-(dimethoxymethyl)-2-(trifluoromethyl)benzene CAS No. 1314987-38-6

1-Bromo-4-(dimethoxymethyl)-2-(trifluoromethyl)benzene

Cat. No.: B581610
CAS No.: 1314987-38-6
M. Wt: 299.087
InChI Key: VJXCLYNQGFPBNV-UHFFFAOYSA-N
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Description

1-Bromo-4-(dimethoxymethyl)-2-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom, a dimethoxymethyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(dimethoxymethyl)-2-(trifluoromethyl)benzene typically involves the bromination of a suitable precursor, followed by the introduction of the dimethoxymethyl and trifluoromethyl groups. One common method involves the following steps:

    Bromination: The starting material, 4-(dimethoxymethyl)-2-(trifluoromethyl)benzene, is subjected to bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

    Introduction of Dimethoxymethyl Group: The brominated intermediate is then reacted with formaldehyde and methanol in the presence of an acid catalyst to introduce the dimethoxymethyl group.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(dimethoxymethyl)-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The dimethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Benzene derivatives with reduced trifluoromethyl groups.

Scientific Research Applications

1-Bromo-4-(dimethoxymethyl)-2-(trifluoromethyl)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials with specific properties.

    Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in the development of new drugs or as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of medicinal compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(dimethoxymethyl)-2-(trifluoromethyl)benzene depends on its specific application and the chemical reactions it undergoes

    Electrophilic Aromatic Substitution:

    Nucleophilic Attack: The dimethoxymethyl group can undergo nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Radical Reactions: The trifluoromethyl group can participate in radical reactions, leading to the formation of new radical intermediates and products.

Comparison with Similar Compounds

1-Bromo-4-(dimethoxymethyl)-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    1-Bromo-4-(trifluoromethyl)benzene: Lacks the dimethoxymethyl group, making it less versatile in certain synthetic applications.

    1-Bromo-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a trifluoromethyl group, leading to different reactivity and applications.

    1-Bromo-4-(trifluoromethylthio)benzene:

Properties

IUPAC Name

1-bromo-4-(dimethoxymethyl)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O2/c1-15-9(16-2)6-3-4-8(11)7(5-6)10(12,13)14/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXCLYNQGFPBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=C(C=C1)Br)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716513
Record name 1-Bromo-4-(dimethoxymethyl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314987-38-6
Record name Benzene, 1-bromo-4-(dimethoxymethyl)-2-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314987-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(dimethoxymethyl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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